

Application Notes and Protocols for Reactions Involving 2-(Diisopropylamino)ethyl Chloride

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Compound of Interest		
Compound Name:	2-(Diisopropylamino)ethyl chloride	
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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the experimental use of **2- (Diisopropylamino)ethyl chloride**, a versatile building block in organic synthesis. The information is intended to guide researchers in the safe and effective use of this reagent in various chemical transformations.

Overview and Safety Precautions

2-(Diisopropylamino)ethyl chloride, commonly available as its hydrochloride salt (CAS RN: 4261-68-1), is a key intermediate for introducing the diisopropylaminoethyl moiety into molecules.[1] This functional group is present in a range of biologically active compounds. The compound is a white to off-white crystalline solid and is hygroscopic, meaning it readily absorbs moisture from the air.[1][2]

Critical Safety Information: **2-(Diisopropylamino)ethyl chloride** hydrochloride is classified as highly toxic and corrosive. It is fatal if inhaled or in contact with skin, and toxic if swallowed.[1] [3] It causes severe skin burns and eye damage.[1] All handling must be conducted in a chemical fume hood with appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[4][5][6] In case of exposure, immediate medical attention is required.[3][4][5][6]

General Properties and Storage



A summary of the key physical and chemical properties of **2-(Diisopropylamino)ethyl chloride** hydrochloride is provided in the table below.

Property	Value	Reference
CAS Number	4261-68-1	[1][5][7]
Molecular Formula	C8H18CIN·HCI	[1]
Molecular Weight	200.15 g/mol	[1][7]
Appearance	White to almost white powder or crystals	[1]
Melting Point	131-135 °C	[1][7]
рН	4.0-4.5 (10 g/L in H ₂ O at 20 °C)	[7][8]
Storage	Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly sealed and protect from moisture.[5] [6] Recommended storage is in a cool, dark place (<15°C) under an inert atmosphere.[1]	

Experimental Protocols

2-(Diisopropylamino)ethyl chloride is primarily used as an alkylating agent in nucleophilic substitution reactions to form more complex molecules.[1][9] Below are detailed protocols for common applications.

Protocol 1: O-Alkylation of a Phenol (Williamson Ether Synthesis)

This protocol describes the synthesis of an aryl ether by reacting a phenol with **2- (Diisopropylamino)ethyl chloride**. This is a common step in the preparation of various



pharmaceutical compounds.[10][11]

Reaction Scheme:

 $Ar-OH + Cl-CH_2CH_2-N(i-Pr)_2\cdot HCl + Base \rightarrow Ar-O-CH_2CH_2-N(i-Pr)_2$

Materials:

- Substituted Phenol
- 2-(Diisopropylamino)ethyl chloride hydrochloride
- Anhydrous Potassium Carbonate (K2CO3) or Sodium Hydride (NaH)
- Anhydrous Dimethylformamide (DMF) or Acetonitrile
- Ethyl Acetate
- Deionized Water
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Experimental Procedure:

- Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add the substituted phenol (1.0 equivalent) and anhydrous DMF.
- Deprotonation: Add anhydrous potassium carbonate (2.5-3.0 equivalents) to the solution.
 Note: An extra equivalent of base is needed to neutralize the HCl from the hydrochloride salt.
 If using sodium hydride (a stronger base), add it portion-wise at 0 °C. Stir the mixture at room temperature for 30-60 minutes to form the phenoxide.[11]
- Alkylation: Add 2-(Diisopropylamino)ethyl chloride hydrochloride (1.1-1.2 equivalents) to the reaction mixture.[11]



 Reaction: Heat the mixture to a temperature between 80 °C and 130 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times can vary from 2 to 5 hours.[11]

• Work-up:

- Cool the reaction mixture to room temperature.
- Quench the reaction by slowly adding deionized water.
- Extract the aqueous layer three times with ethyl acetate.
- Combine the organic layers and wash with water, followed by brine.
- Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.[11]

Purification:

- Filter off the drying agent.
- Concentrate the solvent under reduced pressure.
- Purify the crude product using column chromatography on silica gel or by distillation under reduced pressure to obtain the desired O-alkylated product.[11]

Quantitative Data for O-Alkylation:

Parameter	Value/Condition	
Phenol	1.0 eq	
2-(Diisopropylamino)ethyl chloride hydrochloride	1.1 - 1.2 eq[11]	
Base (K₂CO₃)	2.5 - 3.0 eq	
Solvent	Anhydrous DMF or Acetonitrile	
Reaction Temperature	80 - 130 °C[11]	
Reaction Time	2 - 5 hours[11]	



Protocol 2: Synthesis of a Nitrogen Mustard Analog

Nitrogen mustards are bifunctional alkylating agents used in chemotherapy.[12] **2- (Diisopropylamino)ethyl chloride** can be used to synthesize analogs of these compounds. This protocol is a general representation of the synthesis of a nitrogen mustard precursor from diethanolamine, which is then chlorinated.

Reaction Scheme:

- $R-X + HN(CH_2CH_2OH)_2 \rightarrow R-N(CH_2CH_2OH)_2$
- R-N(CH₂CH₂OH)₂ + SOCl₂ → R-N(CH₂CH₂Cl)₂

This generalized scheme can be adapted where the diethanolamine moiety is reacted with a substrate, and then chlorinated. A similar chlorination step is used in the synthesis of flavonoid nitrogen mustard derivatives.[13]

Materials:

- Diethanolamine derivative (R-N(CH₂CH₂OH)₂)
- Thionyl chloride (SOCl₂)
- Dichloromethane (CH₂Cl₂)
- Methanol (MeOH)

Experimental Procedure:

- Reaction Setup: In a round-bottom flask, dissolve the diethanolamine derivative (1.0 equivalent) in dichloromethane.
- Chlorination: Add thionyl chloride (8.0 equivalents) to the solution.[13]
- Reaction: Heat the reaction mixture to reflux for 48 hours.[13]
- Work-up:
 - Remove the solvent by rotary evaporation.



- Dry the residue.[13]
- Purification: Purify the crude product by silica gel column chromatography using a mixture of methanol and dichloromethane (e.g., 1:100 v/v) as the eluent to yield the final nitrogen mustard derivative.[13]

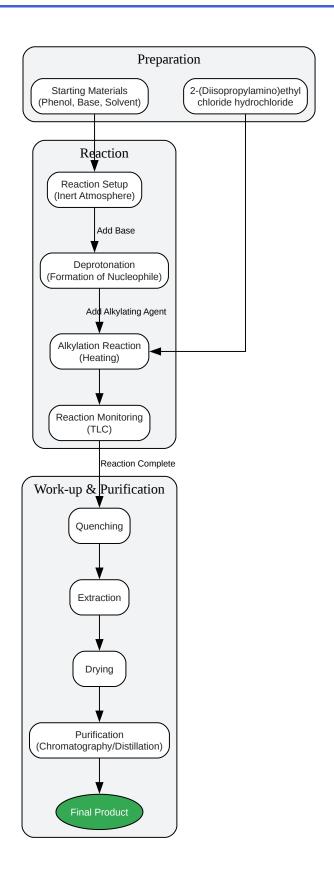
Quantitative Data for Nitrogen Mustard Synthesis (Chlorination Step):

Parameter	Value/Condition	Reference
Diethanolamine Derivative	1.0 eq	
**Thionyl Chloride (SOCl2) **	8.0 eq	[13]
Solvent	Dichloromethane (CH ₂ Cl ₂)	[13]
Reaction Condition	Reflux	[13]
Reaction Time	48 hours	[13]

Visualized Workflows and Pathways

To better illustrate the experimental process, the following diagrams outline the logical flow of a typical synthesis using **2-(Diisopropylamino)ethyl chloride**.



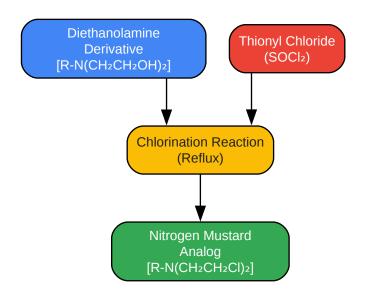


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Caption: General workflow for an O-alkylation reaction.



The following diagram illustrates the key chemical transformation in the synthesis of a nitrogen mustard, focusing on the chlorination step.



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Caption: Key transformation in nitrogen mustard synthesis.

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